molecular formula C16H15NO2 B5814620 1-[3-(5-methyl-2-furyl)acryloyl]indoline

1-[3-(5-methyl-2-furyl)acryloyl]indoline

Cat. No. B5814620
M. Wt: 253.29 g/mol
InChI Key: BYPPFGHLKCGJBZ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(5-methyl-2-furyl)acryloyl]indoline, also known as MAIA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of indole derivatives and possesses unique structural and chemical properties that make it a promising candidate for various pharmaceutical applications.

Mechanism of Action

The exact mechanism of action of 1-[3-(5-methyl-2-furyl)acryloyl]indoline is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body, such as the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

1-[3-(5-methyl-2-furyl)acryloyl]indoline has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and has a long shelf-life, making it suitable for long-term experiments. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research on 1-[3-(5-methyl-2-furyl)acryloyl]indoline. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases, such as rheumatoid arthritis. Further studies are also needed to determine the optimal dosage and administration route of this compound for various therapeutic applications.

Synthesis Methods

The synthesis of 1-[3-(5-methyl-2-furyl)acryloyl]indoline involves the reaction of 3-acetylindole with 5-methyl-2-furoic acid in the presence of a catalyst, such as triethylamine. The resulting product is purified through column chromatography to obtain pure this compound.

Scientific Research Applications

1-[3-(5-methyl-2-furyl)acryloyl]indoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12-6-7-14(19-12)8-9-16(18)17-11-10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPPFGHLKCGJBZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.